molecular formula C14H16N2O3 B8307147 tert-butyl 5-acetyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

tert-butyl 5-acetyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No. B8307147
M. Wt: 260.29 g/mol
InChI Key: AOUDZDHOGZBYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08815877B2

Procedure details

A sealed-cap vial was charged with tert-butyl 5-acetyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (225 mg, 0.86 mmol), NH4OAc ammonium acetate (666 mg, 8.6 mmol), NaBH3CN (71 mg, 1.1 mmol) and MeOH (7 mL). The reaction was stirred at RT for 24 h, after which additional NH4OAc (333 mg, 4.3 mmol) and NaBH3CN (27 mg, 0.43 mmol) were added. The reaction mixture was stirred for another 24 h then concentrated in vacuo. The residue was partitioned between 2N NaOH and EtOAc. The aqueous layer was thrice extracted with EtOAc. The organic extracts were combined and dried (Na2SO4), filtered and concentrated in vacuo. The crude residue was purified by SiO2 chromatography eluting with a mixture of EtOAc containing 1% TEA and MeOH to afford 95 mg (42%) of tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: MS (ESI) m/z: 262.2 [M+1]+.
Quantity
225 mg
Type
reactant
Reaction Step One
[Compound]
Name
NH4OAc ammonium acetate
Quantity
666 mg
Type
reactant
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
333 mg
Type
reactant
Reaction Step Two
Quantity
27 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]2[CH:12]=[CH:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[C:7]2=[CH:8][N:9]=1)(=O)[CH3:2].[BH3-]C#[N:22].[Na+]>CO>[NH2:22][CH:1]([C:4]1[CH:5]=[C:6]2[CH:12]=[CH:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[C:7]2=[CH:8][N:9]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
225 mg
Type
reactant
Smiles
C(C)(=O)C=1C=C2C(=CN1)N(C=C2)C(=O)OC(C)(C)C
Name
NH4OAc ammonium acetate
Quantity
666 mg
Type
reactant
Smiles
Name
Quantity
71 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
7 mL
Type
solvent
Smiles
CO
Step Two
Name
NH4OAc
Quantity
333 mg
Type
reactant
Smiles
Name
Quantity
27 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for another 24 h
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 2N NaOH and EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was thrice extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by SiO2 chromatography
WASH
Type
WASH
Details
eluting with a mixture of EtOAc containing 1% TEA and MeOH

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC(C)C=1C=C2C(=CN1)N(C=C2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 95 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.